(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide
Description
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by its stereospecific (2R,4R) configuration, methoxy-N-methyl group, and dimethyl substitution at the 2-position of the piperidine ring. The methoxy and methyl groups likely influence its electronic properties, steric bulk, and pharmacokinetic behavior, making it a candidate for comparison with related analogs.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2R,4R)-N-methoxy-N,2-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
DEKHJIWBPMNADR-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)N(C)OC |
Canonical SMILES |
CC1CC(CCN1)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps involve esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield, selectivity, and environmental friendliness, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like methyl magnesium bromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a ligand in studies of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamides with Varied Substituents and Stereochemistry
Key Compounds :
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9)
- Structural Difference : Methyl group at the 1-position instead of the 2-position in the target compound.
- Impact : Positional isomerism may alter steric interactions and binding affinity in biological systems. The 1-methyl derivative may exhibit reduced conformational flexibility compared to the 2-methyl analog .
(2S,4R)-N-((1R,2R)-1,3-Dihydroxy-1-phenylpropan-2-yl)-4-undecylpiperidine-2-carboxamide ((2S,4R)-14) Structural Difference: A bulky undecyl chain at the 4-position and a dihydroxy-phenylpropan-2-yl substituent on the amide nitrogen. The stereochemistry (2S,4R) may lead to divergent receptor interactions compared to the (2R,4R) configuration .
1-(4-Methoxy-3-methylphenyl)sulfonyl-N-(1-methoxy-2-propanyl)-4-piperidinecarboxamide Structural Difference: Sulfonyl group at the 1-position and a methoxypropanyl substituent.
Non-Piperidine Amides with Similar Functional Groups
N-Methoxy-N-methylisobutyramide (CAS 113778-69-1)
- Structural Difference : Lacks the piperidine ring; simpler aliphatic backbone.
- Impact : Absence of the piperidine ring reduces steric complexity and may limit interactions with hydrophobic binding pockets. The similarity score (0.77) reflects retained amide and methoxy-N-methyl motifs .
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide Structural Difference: Pyridine ring replaces piperidine; aminophenoxy substituent introduces aromaticity.
Stereochemical and Positional Isomers
Data Table: Comparative Analysis of Selected Analogs
Critical Analysis of Structural and Functional Divergence
- Piperidine Ring vs.
- Substituent Effects : Bulky groups (e.g., undecyl in (2S,4R)-14) enhance lipophilicity but may hinder target engagement. Conversely, sulfonyl groups () improve stability but reduce solubility .
- Stereochemistry : The (2R,4R) configuration likely confers unique spatial orientation for receptor interactions compared to diastereomers like (2S,4R)-37 .
Biological Activity
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide, a synthetic organic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique piperidine structure characterized by:
- Methoxy Group : Enhances solubility and may influence receptor interactions.
- Dimethyl Substituents : Affect steric and electronic properties.
- Carboxamide Functional Group : Implicated in enzyme binding and activity modulation.
Its molecular formula is with a molecular weight of approximately 186.25 g/mol .
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities primarily through:
- Enzyme Inhibition : The compound has been studied for its role in modulating enzyme activity, potentially acting as an inhibitor or activator in various biochemical pathways .
- Receptor Binding : Its ability to bind selectively to certain receptors suggests a role in pharmacological applications, particularly in drug design .
1. Cancer Therapy
Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro experiments demonstrated that compounds structurally related to this compound showed enhanced cytotoxic effects against various cancer cell lines .
- Mechanism Exploration : The presence of the piperidine moiety is critical in establishing hydrophobic interactions with target proteins involved in cancer progression .
2. Neuropharmacology
The compound's potential in neuropharmacology is underscored by:
- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant for Alzheimer's disease treatment .
- Neuronal Excitability Modulation : By affecting ion channel activity (e.g., Kv7 channels), it may help regulate neuronal excitability and provide anticonvulsant effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
